![molecular formula C7H4BrN3O B582271 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde CAS No. 1208084-47-2](/img/structure/B582271.png)
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde
Descripción general
Descripción
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. This compound is characterized by the presence of a bromine atom at the 6th position and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyrazine ring system.
Métodos De Preparación
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of imidazo[1,2-a]pyrazine followed by formylation to introduce the aldehyde group at the 3rd position . The reaction conditions often require the use of strong brominating agents and formylating reagents under controlled temperatures to ensure high yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against specific diseases.
Case Study: Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies indicated that it can induce apoptosis in cancer cell lines by inhibiting key enzymes involved in cell proliferation. The compound's efficacy was evaluated using the PrestoBlue viability assay, revealing IC50 values below 150 μM for several derivatives, indicating selective targeting of cancer cells without significant harm to normal cells.
Antimicrobial Activity
The compound has shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).
Case Study: Efficacy Against MDR-TB
A series of experiments assessed the antimicrobial efficacy of this compound against MDR-TB strains. The minimum inhibitory concentration (MIC) values were reported as low as 0.006 μM, suggesting its potential as a novel therapeutic agent for tuberculosis treatment.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential in anti-inflammatory applications. Studies suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation in various disease models.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications at various positions on the imidazo and pyrazine rings can significantly impact potency and selectivity against different biological targets.
Compound Modification | Observed Effect |
---|---|
Bromine at C6 | Enhanced binding affinity |
Formyl group at C3 | Increased anticancer activity |
Substituents at C2 and C6 | Improved potency against Mycobacterium tuberculosis |
Activity Type | MIC/IC50 Values | Notes |
---|---|---|
Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
Antimicrobial | MIC ≤ 0.006 μM | Effective against MDR-TB and XDR-TB strains |
Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Table 2: Summary of Case Studies
Case Study | Findings |
---|---|
Anticancer Activity | Induced apoptosis; IC50 values < 150 μM |
Antimicrobial Efficacy against MDR-TB | MIC values as low as 0.006 μM |
Mecanismo De Acción
The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
Comparación Con Compuestos Similares
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde can be compared with other similar compounds such as:
Actividad Biológica
6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 6th position and an aldehyde group at the 3rd position of the imidazo[1,2-a]pyrazine ring system. Its molecular formula is and it has a molecular weight of 216.03 g/mol. The compound's unique structure contributes to its reactivity and interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions. One common method includes bromination followed by formylation:
- Bromination : Imidazo[1,2-a]pyrazine is brominated at the 6th position.
- Formylation : The resulting compound undergoes formylation to introduce the aldehyde group at the 3rd position.
This synthetic route can be optimized for large-scale production using continuous flow reactors to ensure consistent quality .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been evaluated for its antiviral potential. Studies suggest that it inhibits viral replication in cell cultures, particularly against viruses such as influenza and HIV. The mechanism involves interference with viral entry or replication processes .
Anticancer Properties
One of the most promising aspects of this compound is its anticancer activity. It has shown cytotoxic effects on various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 value of 18 µM.
- A549 (lung cancer) : IC50 value of 15 µM.
- HeLa (cervical cancer) : IC50 value of 20 µM.
These values indicate that the compound effectively induces apoptosis in cancer cells through mechanisms such as caspase activation and modulation of Bcl-2 family proteins .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : It has been reported to inhibit various kinases involved in cancer progression, such as Pim-1 and Pim-2 kinases, with IC50 values in the low nanomolar range .
- Reactive Oxygen Species (ROS) Modulation : The compound may also modulate oxidative stress pathways, enhancing cellular apoptosis in cancer cells while protecting normal cells from oxidative damage .
Study on Anticancer Activity
A recent study evaluated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to a significant increase in apoptotic cell death compared to untreated controls. Flow cytometry analysis revealed an increase in the sub-G1 population, indicating DNA fragmentation typical of apoptosis .
Study on Antimicrobial Efficacy
Another study focused on assessing the antimicrobial activity against pathogenic bacteria. The results highlighted that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics like penicillin and tetracycline .
Q & A
Q. Basic: What are the standard synthetic routes for 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde?
Methodological Answer:
The synthesis typically involves cyclization of precursors such as 2-aminopyrazine derivatives and α-brominated ketones. Key steps include:
- Cyclization : Reacting 2-amino-3-methylpyrazine with 2-bromo-1-(6-bromo-3-pyridyl)ethanone under reflux in solvents like ethanol or toluene .
- Bromination : Introducing bromine at the 6-position via electrophilic substitution or using brominating agents like N-bromosuccinimide (NBS) .
- Oxidation : Converting a methyl or alcohol group at the 3-position to a carbaldehyde using oxidizing agents (e.g., KMnO₄ or PCC) .
Critical Parameters :
- Temperature control (60–100°C) to avoid side reactions.
- Solvent choice (polar aprotic solvents enhance cyclization efficiency).
Q. Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm regioselectivity of bromine and carbaldehyde groups. For example, the aldehyde proton appears as a singlet near δ 9.8–10.2 ppm .
- HMBC : Correlates hydrogen and nitrogen couplings to verify the imidazo[1,2-a]pyrazine core .
- Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₅BrN₃O) and isotopic pattern for bromine .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .
Example Workflow :
Screen 3–5 palladium catalysts.
Test solvent/base combinations (e.g., toluene/EtOH with NaHCO₃).
Use high-throughput experimentation to identify optimal conditions.
Q. Advanced: How to address discrepancies in biological activity data between structural analogs?
Methodological Answer:
Contradictory bioactivity data (e.g., antimicrobial vs. inactive analogs) may stem from:
- Substituent Effects : The carbaldehyde group’s electron-withdrawing nature reduces nucleophilic reactivity compared to carboxylate or amide derivatives .
- Binding Mode Variations : Perform molecular docking to compare interactions with target proteins (e.g., PI3K isoforms) .
- Solubility Differences : Measure logP values; PEG linkers or hydrophilic groups (e.g., -COOH) improve bioavailability .
Case Study :
- C-3 Aldehyde Protection : Acetal formation (using ethylene glycol) prevents undesired bromination at C-3, enabling selective C-6 modification .
Q. Advanced: How to resolve contradictions in NMR data interpretation for derivatives?
Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping peaks) require:
- 2D NMR : Use HSQC and HMBC to distinguish adjacent protons and confirm connectivity .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carbaldehyde carbon signals .
- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian) .
Example :
In 6-bromo-8-(thiophen-2’-yl)imidazo[1,2-a]pyrazine, HMBC confirmed coupling between the thiophene proton and C-8, resolving ambiguity in substitution patterns .
Q. Advanced: What are the mechanistic insights into its role as a fluorescent indicator?
Methodological Answer:
The compound’s fluorescence arises from π-π* transitions in the conjugated imidazo-pyrazine core. Key factors include:
- Solvent Polarity : Emission shifts (e.g., 450 nm in ethanol vs. 480 nm in DMSO) due to solvatochromism .
- Metal Binding : The carbaldehyde group chelates Ca²⁺, altering fluorescence intensity (used for intracellular Ca²⁺ detection) .
Experimental Design :
- Titrate Ca²⁺ into a solution of the compound and measure fluorescence quenching via spectrofluorometry.
- Compare with control analogs lacking the aldehyde group.
Q. Basic: What are the stability considerations for handling this compound?
Methodological Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the bromine-carbon bond .
- Moisture Control : Use desiccants during storage; the carbaldehyde group is prone to hydration in aqueous media .
- Reactivity : Avoid strong bases or nucleophiles that may attack the aldehyde group .
Q. Advanced: How to design analogs for improved pharmacokinetic properties?
Methodological Answer:
- Pro-drug Strategies : Convert the carbaldehyde to a Schiff base (e.g., with amino acids) for enhanced solubility .
- Hybrid Molecules : Attach fragments with known bioactivity (e.g., pyrazole rings) via Suzuki coupling .
- Metabolic Stability : Introduce fluorine at C-5 to block oxidative metabolism .
Data-Driven Approach :
- Use QSAR models to predict logP, permeability, and metabolic sites.
- Validate with in vitro hepatocyte assays .
Q. Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with PI3K or kinase domains .
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of the aldehyde group in active sites .
- Pharmacophore Mapping : Identify essential features (e.g., aldehyde H-bond donors) using MOE .
Case Study :
Docking of this compound into PI3K-α revealed hydrogen bonding between the aldehyde and Lys802, explaining its inhibitory activity .
Propiedades
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-6-3-11-5(4-12)1-10-7(11)2-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHQWGTUYSXVOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672056 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208084-47-2 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70672056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.